![molecular formula C9H15O3P B13828360 Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate CAS No. 31503-77-2](/img/structure/B13828360.png)
Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl tricyclo[22102,6]hept-3-ylphosphonate is a complex organic compound with the molecular formula C9H15O3P This compound is characterized by its unique tricyclic structure, which includes a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate typically involves the reaction of tricyclo[2.2.1.02,6]hept-3-yl derivatives with phosphonate reagents under controlled conditions. One common method includes the use of dimethyl phosphite in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phosphonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted tricyclic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, facilitating various chemical transformations. The tricyclic structure provides stability and rigidity, enhancing its reactivity and selectivity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[2.2.1.02,6]heptane: A similar tricyclic compound without the phosphonate group.
Dimethyl phosphonate: A simpler phosphonate compound without the tricyclic structure.
Uniqueness
Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate is unique due to its combination of a tricyclic structure and a phosphonate group. This combination imparts distinctive chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
31503-77-2 |
|---|---|
Molekularformel |
C9H15O3P |
Molekulargewicht |
202.19 g/mol |
IUPAC-Name |
3-dimethoxyphosphoryltricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C9H15O3P/c1-11-13(10,12-2)9-5-3-6-7(4-5)8(6)9/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
LNJZOUNKFXDNDY-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C1C2CC3C1C3C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)
![5-[(2R)-2-[Bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1-(3-hydroxypropyl)-1H-indole-7-carboxamide](/img/structure/B13828284.png)
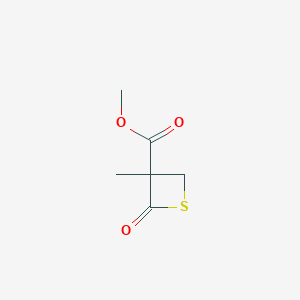
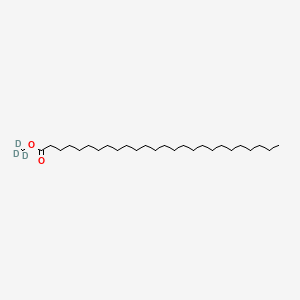
![N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B13828303.png)
![N-[5-[[5-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B13828310.png)
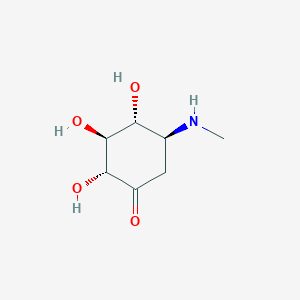

![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate](/img/structure/B13828324.png)
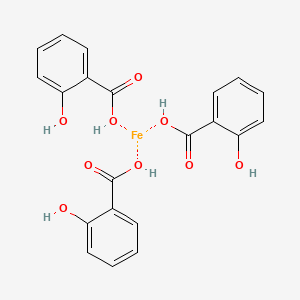
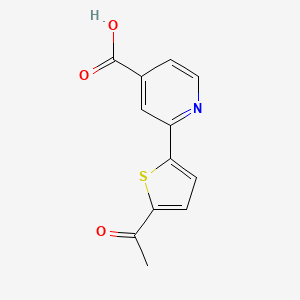
![9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B13828363.png)

![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B13828371.png)
